N~5~-ETHYL-N~5~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-ETHYL-N~5~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-ETHYL-N~5~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the pyrazole ring, which can be achieved through the condensation of 1,3-diketones with arylhydrazines . The thieno[2,3-c]pyrazole core is then constructed through a series of nucleophilic addition, intramolecular cyclization, and elimination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N~5~-ETHYL-N~5~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N~5~-ETHYL-N~5~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N5-ETHYL-N~5~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The trifluoromethyl group often enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(3-(dimethylamino)-propyl): Another pyrazole derivative with similar structural features.
1,3,4-thiadiazole derivatives: Compounds with a similar heterocyclic core but different functional groups.
3-({[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)(5-~14~C)-1H-pyrazol-4-yl]methyl}sulfonyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole: A structurally related compound with different substituents.
Uniqueness
N~5~-ETHYL-N~5~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to other similar compounds .
Properties
IUPAC Name |
N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5OS/c1-4-28(12-15-13-29(5-2)26-14(15)3)20(31)18-11-17-19(22(23,24)25)27-30(21(17)32-18)16-9-7-6-8-10-16/h6-11,13H,4-5,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTKHBUSBLFFIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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